2-Propylacrolein

Beschreibung

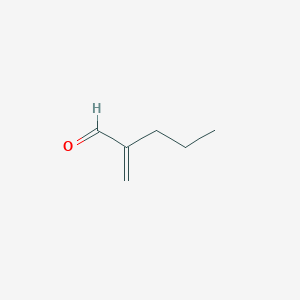

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylidenepentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTWLTLNKLTUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147862 | |

| Record name | 2-Propylacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-13-9 | |

| Record name | 2-Methylenepentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propylacrolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylenevaleraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propylacrolein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J58BUB22P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Propylacrolein and Its Advanced Precursors

Established Chemical Synthesis Routes to 2-Propylacrolein

The most well-documented methods for synthesizing this compound rely on condensation and dehydration reactions, with aldol (B89426) condensation being the cornerstone strategy.

The primary route to this compound is the self-aldol condensation of valeraldehyde (pentanal). In this process, two molecules of valeraldehyde react in the presence of a catalyst. The reaction proceeds in two main steps: an initial aldol addition to form an intermediate β-hydroxy aldehyde (3-hydroxy-2-propylheptanal), followed by a dehydration (elimination of a water molecule) to yield the final α,β-unsaturated aldehyde, this compound.

Traditionally, this reaction is catalyzed by homogeneous bases, such as aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an ethanol solution. d-nb.inforeading.ac.uk These catalysts are effective in promoting the formation of the enolate ion from one molecule of valeraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second valeraldehyde molecule.

| Catalyst Type | Specific Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Homogeneous Base | Sodium Hydroxide (NaOH) | Aqueous solution, industrial applications | d-nb.info |

| Homogeneous Base | Potassium Hydroxide (KOH) | Ethanol solution, room temperature | reading.ac.uk |

Alternatives to homogeneous catalysis have been explored to overcome challenges related to catalyst separation and product purification. Research has focused on the use of heterogeneous catalysts, which exist in a different phase from the reactants and can be easily filtered out of the reaction mixture.

Studies on the aldol condensation of valeraldehyde have investigated various solid catalysts, including metal oxides and hydrotalcites. d-nb.infoasianpubs.org For instance, catalysts such as cerium(IV) oxide-magnesium oxide (CeO₂–MgO) and iron(III) oxide-magnesium oxide (FeO–MgO) have been used. d-nb.infoabo.fi These materials possess basic sites on their surface that can effectively catalyze the condensation reaction. Hydrotalcite-type catalysts, which are layered double hydroxides, have also shown good performance, achieving high conversion and selectivity under mild conditions. asianpubs.org

| Catalyst System | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | NaOH, KOH | High activity, mild conditions | Difficult to separate from product, potential for saponification side reactions |

| Heterogeneous | Metal Oxides (FeO–MgO), Hydrotalcites | Easy separation and recycling, reduced waste | May require higher temperatures, potential for lower activity compared to homogeneous catalysts |

Development of Sustainable and Novel Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research efforts have aimed to develop more sustainable methods for aldol condensations. rsc.org Key areas of focus include the reduction or elimination of solvents and the use of environmentally benign catalysts.

Solvent-free, or "neat," reaction conditions are a significant goal in sustainable synthesis. youtube.com For the synthesis of this compound, this would involve reacting liquid valeraldehyde with a solid heterogeneous catalyst without any additional solvent. This approach minimizes waste and simplifies downstream processing. Natural clay-based materials have been explored as low-cost, sustainable catalysts for such solvent-free condensations. mdpi.com The use of recyclable heterogeneous catalysts, such as the hydrotalcites and metal oxides mentioned previously, is another cornerstone of sustainable process design, as it reduces catalyst consumption and waste generation. asianpubs.org

Regioselective and Stereoselective Synthesis of this compound Isomers and Analogues (e.g., (Z)-2-ethyl-3-propylacrolein)

The synthesis of analogues of this compound often requires precise control over the reaction's regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the 3D orientation of the product's atoms). For α,β-unsaturated aldehydes, a key challenge is controlling the geometry of the carbon-carbon double bond, leading to either the (E)- or (Z)-isomer.

The synthesis of the analogue (Z)-2-ethyl-3-propylacrolein, also known as (Z)-2-ethyl-2-hexenal, illustrates this challenge. nih.gov While the self-condensation of butyraldehyde yields 2-ethyl-2-hexenal (B1232207), achieving a high selectivity for the (Z)-isomer over the more thermodynamically stable (E)-isomer requires specific synthetic strategies. nih.gov Advances in organocatalysis have provided powerful tools for controlling both the regio- and stereoselectivity of carbonyl reactions. researchgate.netresearchgate.net Chiral amines, for example, can be used to direct alkylation reactions to specific positions on an unsaturated aldehyde. researchgate.net The choice of catalyst, solvent, and reaction conditions can influence the stereochemical outcome of condensation reactions, in some cases favoring the formation of the Z-isomer. mdpi.com Similarly, specific reagents and pathways can be designed to yield products with complete E-stereoselectivity. iitb.ac.in

Process Intensification and Engineering Considerations in this compound Production Research

Process intensification (PI) aims to develop smaller, cleaner, safer, and more energy-efficient chemical production technologies. aiche.orgmdpi.com For the synthesis of this compound via aldol condensation, several PI strategies are highly relevant.

A significant shift is the move from traditional batch reactors to continuous flow systems. beilstein-journals.org Aldol condensations are often exothermic, and precise temperature control is vital for maximizing selectivity and preventing side reactions. beilstein-journals.org Continuous flow reactors, such as microreactors or packed bed reactors, offer vastly superior heat transfer capabilities compared to large batch vessels, allowing for better temperature regulation. beilstein-journals.orgresearchgate.net This improved control can lead to higher yields and purities.

Furthermore, flow chemistry enables more efficient mixing and shorter reaction times. beilstein-journals.org For biphasic aldol reactions, micromixers can achieve rapid and efficient mixing that is difficult to scale up in batch reactors, reducing the formation of self-condensation byproducts. beilstein-journals.org Another PI technique is reactive distillation, where the chemical reactor is also a distillation column. mdpi.com This multifunctional unit could potentially allow for the synthesis of this compound and its immediate separation from water and unreacted starting material in a single piece of equipment, driving the reaction equilibrium towards the product and reducing capital and operating costs. mdpi.com

Chemical Reactivity and Mechanistic Transformations of 2 Propylacrolein

Electrophilic and Nucleophilic Reaction Pathways of the α,β-Unsaturated Aldehyde Moiety

The electronic properties of the α,β-unsaturated aldehyde moiety in 2-propylacrolein allow for both electrophilic and nucleophilic attacks. The conjugation of the double bond with the carbonyl group creates a delocalized π-electron system, which results in electrophilic centers at both the carbonyl carbon and the β-carbon.

The presence of the electron-withdrawing aldehyde group makes the carbon-carbon double bond in this compound "electron-poor," rendering the β-carbon susceptible to attack by nucleophiles. This type of reaction is known as a conjugate addition or Michael addition. The reaction proceeds via a resonance-stabilized enolate intermediate.

The general mechanism involves the attack of a nucleophile on the β-carbon, followed by protonation to yield the saturated aldehyde. The competition between direct 1,2-addition to the carbonyl group and 1,4-conjugate addition is influenced by the nature of the nucleophile. "Soft" nucleophiles, such as Gilman reagents and secondary amines, typically favor 1,4-addition.

Table 1: Common Nucleophiles in Conjugate Addition Reactions

| Nucleophile Class | Example | Product Type |

|---|---|---|

| Organocuprates | Gilman Reagents (R₂CuLi) | β-Alkylated Aldehyde |

| Amines | Secondary Amines (R₂NH) | 3-Amino Aldehyde |

| Thiols | Benzyl mercaptan | 3-Thioether Aldehyde |

| Enolates | Diethyl malonate | Michael Adduct |

This table illustrates typical nucleophiles that undergo conjugate addition with α,β-unsaturated aldehydes like this compound.

The carbon-carbon double bond in this compound can also undergo electrophilic addition reactions, similar to a typical alkene. In these reactions, an electrophile adds to the π bond, breaking it and forming two new σ bonds. The reaction is initiated by the attack of the electron-rich double bond on an electrophile (E+), forming a carbocation intermediate. This intermediate is then attacked by a nucleophile.

Due to the electron-withdrawing nature of the adjacent aldehyde group, the reactivity of the double bond towards electrophiles is somewhat diminished compared to a simple alkene. The regioselectivity of the addition is generally governed by the stability of the resulting carbocation intermediate.

Table 2: Examples of Electrophilic Addition Reactions

| Reagent | Electrophile | Nucleophile | Expected Product |

|---|---|---|---|

| HBr | H⁺ | Br⁻ | 3-Bromo-2-ethylhexanal |

| Br₂ | Br⁺ (from polarized Br₂) | Br⁻ | 2,3-Dibromo-2-ethylhexanal |

This table provides examples of electrophilic additions to the double bond of this compound (2-ethyl-2-hexenal).

Polymerization and Oligomerization Dynamics of this compound

Like many aldehydes, this compound can undergo polymerization and self-condensation reactions, particularly under specific catalytic conditions. These reactions are often exothermic and can be catalyzed by acids.

In the presence of an acid catalyst, the carbonyl oxygen of this compound can be protonated, which activates the molecule for polymerization. The polymerization can proceed through either the aldehyde group or the double bond, or a combination of both, leading to complex polymer structures. These reactions can sometimes be explosive when heated.

Aldehydes are known to be frequently involved in self-condensation or polymerization reactions. For this compound, this can occur via an aldol-type condensation mechanism. In this reaction, one molecule acts as a nucleophile (after deprotonation at the α-carbon, if possible, or via other mechanisms) and another acts as an electrophile at the carbonyl carbon. The initial product is a β-hydroxy aldehyde, which can then dehydrate to form a new, larger α,β-unsaturated aldehyde. Repetition of this process can lead to oligomers and polymers.

Oxidative and Reductive Transformations of this compound

The aldehyde and alkene functional groups in this compound allow for a range of oxidative and reductive transformations.

Oxidation: this compound can be readily oxidized to the corresponding carboxylic acid. Oxidation of α-alkyl substituted acroleins, such as α-propylacrolein, with peracids can yield the corresponding unsaturated acid. The selectivity of this reaction depends on factors like the solvent and temperature. For instance, the oxidation of pure 2-ethyl-2-hexenal (B1232207) was found to be a first-order reaction, yielding 2-ethyl-2-hexenoic acid as a major product, alongside other compounds like 3-heptanone and butyric acid.

Reduction (Hydrogenation): The reduction of this compound (often referred to as 2-ethyl-3-propylacrolein or 2-ethyl-2-hexenal in literature) is a significant industrial process, particularly for the production of 2-ethylhexanol. The hydrogenation can proceed in a stepwise manner, first reducing the carbon-carbon double bond to yield the saturated aldehyde (2-ethylhexanal), which is then further reduced to the primary alcohol (2-ethylhexanol). Alternatively, the aldehyde group can be reduced first to an allylic alcohol, which is then hydrogenated to the saturated alcohol.

The reaction is typically carried out using a catalyst, such as Raney Nickel or palladium, in a three-phase fixed bed reactor. Operating conditions like temperature, pressure, and hydrogen flow rate significantly influence the conversion and yield of the final product.

Table 3: Hydrogenation of this compound - Reaction Conditions

| Parameter | Range | Effect on Conversion |

|---|---|---|

| Temperature | 130-160 °C | Increasing temperature increases conversion |

| Pressure | 16-78 psi (0.11-0.54 MPa) | Increasing pressure increases conversion |

This table summarizes typical conditions for the catalytic hydrogenation of this compound to 2-ethylhexanol.

Exploration of Reaction Kinetics and Thermodynamics for this compound Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the preferred reaction pathways and the energy changes involved in the transformations of this compound.

Kinetics: The kinetics of the hydrogenation of this compound (2-ethyl-2-hexenal) over a nickel-based catalyst have been shown to follow a consecutive reaction model. researchgate.net The process is described as a first-order reaction. researchgate.net Research has demonstrated that the hydrogenation of the C=C bond to form the intermediate 2-ethylhexanal has a significantly lower activation energy than the subsequent hydrogenation of the C=O bond to form 2-ethylhexanol. researchgate.net This kinetic difference explains why the saturated aldehyde is readily formed as an intermediate and, with certain catalysts, can be isolated as the main product.

| Reaction Step | Transformation | Activation Energy (Ea) |

|---|---|---|

| Step 1 (C=C Hydrogenation) | This compound → 2-Ethylhexanal | 33.66 kJ/mol |

| Step 2 (C=O Hydrogenation) | 2-Ethylhexanal → 2-Ethylhexanol | 58.39 kJ/mol |

Catalysis in 2 Propylacrolein Chemistry and Applications

Heterogeneous Catalysis for 2-Propylacrolein Conversions

Heterogeneous catalysts are widely employed in the chemical industry due to their ease of separation from the reaction mixture, which allows for continuous processes and catalyst recycling. Research in this area for this compound and related unsaturated aldehydes has explored a variety of solid catalysts, including metals, metal oxides, and mixed metal oxides.

The selective hydrogenation of α,β-unsaturated aldehydes like this compound is a key industrial process. The primary challenge lies in selectively hydrogenating either the C=C bond to produce the saturated aldehyde or the C=O bond to yield the unsaturated alcohol, as the hydrogenation of the C=C bond is thermodynamically more favorable. acs.orgtandfonline.comresearchgate.netresearchgate.net

Raney Nickel: This versatile hydrogenation catalyst is known for its high activity in reducing a wide range of functional groups, including carbon-carbon double bonds and carbonyl groups. rsc.org In the context of α,β-unsaturated aldehydes, the selectivity of Raney Nickel can be solvent-dependent. For instance, studies on similar compounds have shown that the choice of solvent can direct the hydrogenation towards either the saturated aldehyde or the fully saturated alcohol. acs.org Raney Nickel's high activity stems from its large surface area and the hydrogen absorbed within its porous structure during activation. epa.gov

Palladium: Palladium-based catalysts are extensively used for selective hydrogenation reactions. acs.org The catalytic performance, including activity and selectivity, is significantly influenced by the palladium particle size and the nature of the support material. rsc.org For the hydrogenation of unsaturated aldehydes, palladium catalysts can be designed to favor the formation of either the saturated aldehyde or the unsaturated alcohol by modifying the catalyst's electronic properties or by creating specific active sites. acs.orgrsc.org

Nickel Boride: Nickel boride (Ni₂B) serves as an efficient and safer alternative to Raney Nickel for various reductions, including hydrogenation. acs.org It is typically prepared by the reaction of a nickel salt with sodium borohydride and can be used as a heterogeneous catalyst. wikipedia.org Nickel boride has demonstrated efficacy in the hydrogenation of α,β-unsaturated aldehydes, often leading to the corresponding saturated aldehydes. organic-chemistry.org The two common forms, P-1 and P-2 nickel, differ in their preparation and catalytic specificity. wikipedia.org

Copper Chromite: Copper chromite catalysts are particularly effective for the hydrogenation of carbonyl groups in aldehydes and ketones to their corresponding alcohols. tum.de In the case of α,β-unsaturated aldehydes, these catalysts can exhibit high selectivity towards the formation of unsaturated alcohols. epa.gov The activity of copper chromite catalysts in the hydrogenation of 2-ethyl-3-propylacrolein, a structurally similar compound to this compound, has been studied, demonstrating its industrial relevance. rsc.orgorganic-chemistry.org The catalytic activity is attributed to the presence of reduced copper metal particles following a pre-reduction treatment. google.com

Table 1: Performance of Various Metal-Based Catalysts in the Hydrogenation of 2-Ethyl-3-Propylacrolein Data extrapolated from studies on 2-ethyl-3-propylacrolein (EPA) as a proxy for this compound.

| Catalyst | Temperature (°C) | Pressure (psi) | H₂ Flow Rate (mL/min) | EPA Flow Rate (mL/min) | Key Findings |

| Not Specified | 130-160 | 16-78 | 150-220 | 0.04-0.11 | Increasing temperature, pressure, and hydrogen flow rate increases EPA conversion. ijcce.ac.ir |

| Copper Chromite | Not Specified | Not Specified | Not Specified | Not Specified | Catalyst activity is correlated with reaction parameters. rsc.orgorganic-chemistry.org |

Note: The available detailed research data specifically for this compound is limited. The data presented here is from a study on the hydrogenation of 2-ethyl-3-propylacrolein (EPA), which is a closely related compound.

Metal oxides and mixed metal oxides are another important class of heterogeneous catalysts. Their activity is often related to their acidic and basic surface properties.

Magnesium Oxide (MgO): MgO is a well-known solid base catalyst. It can be used in transfer hydrogenation reactions, where an alcohol serves as the hydrogen donor. For instance, MgO has been shown to catalyze the chemoselective transfer hydrogenation of acrolein to allyl alcohol. acs.org

MgO/Al₂O₃ (Mixed Metal Oxides): Mixed oxides derived from hydrotalcites, such as those containing MgO and Al₂O₃, are effective solid base catalysts for aldol (B89426) condensation reactions. pnnl.govsemanticscholar.org These reactions are relevant to the synthesis of α,β-unsaturated aldehydes like this compound from smaller aldehydes. For example, solid solutions of magnesium oxide and aluminum oxide have been shown to be effective catalysts for the aldol condensation of n-butyraldehyde to produce 2-ethyl-2-hexenal (B1232207), a higher-order unsaturated aldehyde. google.com The catalytic performance of these mixed oxides is influenced by the Mg/Al ratio and the calcination temperature, which affect the surface basicity. pnnl.gov

Table 2: Aldol Condensation of Propanal over Mixed Oxide Catalysts As an analogous reaction for the synthesis of this compound precursors.

| Catalyst | Reaction | Key Products | Noteworthy Observations |

| CexZr1−xO2 | Vapor phase condensation of propanal | 3-pentanone, 2-methyl-2-pentenal, 2-methylpentanal (B94375) | Increased Zr content favors aldol products, while increased Ce favors ketonization. ou.edu |

| MgO-Al₂O₃ | Aldol condensation of n-butyraldehyde | 2-ethyl-2-hexenal | High surface area basic materials are effective for this conversion. google.com |

The rational design of heterogeneous catalysts is crucial for achieving high selectivity in the conversion of unsaturated aldehydes. acs.org Strategies for designing highly selective catalysts for the hydrogenation of the C=O bond in these molecules include modifying the electronic properties of the metal active sites, creating electrophilic sites that can activate the C=O bond, and utilizing confinement or steric effects. acs.orgresearchgate.net

The synthesis of these advanced materials often involves techniques such as incipient wetness impregnation, precipitation, and sol-gel methods to disperse active metal components on high-surface-area supports like silica, alumina, or carbon. mdpi.com For instance, LDH-derived catalysts are prepared through thermal decomposition of layered double hydroxide (B78521) precursors, resulting in mixed metal oxides with unique catalytic properties. mdpi.com

A comprehensive characterization of catalysts is essential to understand the relationship between their structure and catalytic performance. A variety of techniques are employed to investigate the physical and chemical properties of these materials. hidenanalytical.com

Structural methods such as X-ray diffraction (XRD) are used to determine the crystalline structure and phase composition of the catalyst. X-ray absorption spectroscopy (XAS) provides information on the local structure and oxidation state of the metal components. The morphology and size of catalyst particles can be visualized using electron microscopy techniques like transmission electron microscopy (TEM) and scanning electron microscopy (SEM). hidenanalytical.com

The surface properties of the catalyst, which are critical for its activity and selectivity, are often probed using adsorption-desorption and thermal methods. Surface area and pore structure are determined by gas physisorption. Temperature-programmed techniques, such as temperature-programmed desorption (TPD), reduction (TPR), and oxidation (TPO), are used to characterize the nature and strength of active sites. hidenanalytical.com Pulse chemisorption is a valuable technique for quantifying the number of active metal sites on the catalyst surface. hidenanalytical.com

The performance of these catalysts in this compound reactions is evaluated in terms of conversion, selectivity, and stability. These parameters are typically measured in laboratory-scale reactors under controlled conditions of temperature, pressure, and reactant concentrations.

Homogeneous Catalysis and Organocatalysis in this compound Reactivity

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers advantages such as high activity and selectivity under mild reaction conditions.

Soluble transition metal complexes are widely used as homogeneous catalysts for a variety of organic transformations, including hydrogenation. libretexts.orgscispace.com These complexes can catalyze reactions with high efficiency due to their well-defined active sites. For the hydrogenation of α,β-unsaturated aldehydes, transition metal complexes, particularly those of rhodium and iridium, have been investigated. organic-chemistry.orgmdpi.com

Rhodium complexes, for example, have been shown to catalyze the selective conjugate reduction of α,β-unsaturated aldehydes in the presence of hydrosilanes as reducing agents. organic-chemistry.org Similarly, iridium catalysts have been developed for the highly selective 1,4-reduction of α,β-unsaturated carbonyl compounds using formic acid as a hydride source in an aqueous medium. mdpi.com The ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity by influencing the electronic and steric environment of the metal. libretexts.org While specific studies on this compound are not abundant, the principles derived from studies on other unsaturated aldehydes are applicable.

Role of Ligands and Promoters in Homogeneous Catalytic Systems

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a metal complex in a solution. The ligands—molecules or ions that bind to the central metal atom—and promoters play a crucial role in determining the catalyst's activity, selectivity, and stability. While the structure of the ligand typically remains unchanged during the catalytic cycle, its steric and electronic properties are fundamental to the catalyst's performance. mdpi.com

Ligands can influence the spatial environment around the metal center, a concept known as steric effects. They also modify the electronic character of the metal, referred to as electronic effects. mdpi.com For instance, in gold-catalyzed reactions, the addition of electron-withdrawing ligands can enhance catalyst lifetime and activity by stabilizing the metal complex. nih.gov Conversely, strongly electron-donating ligands can increase the nucleophilicity of an intermediate, which may be necessary to react with less reactive substrates. mdpi.com The basicity of a ligand is another critical parameter; a ligand that is too basic can sometimes inhibit the catalytic reaction entirely. nih.gov

Homogeneous catalytic systems offer high selectivity, including chemoselectivity, regioselectivity, and enantioselectivity. slideshare.net The choice of ligand is often the key to controlling these outcomes. Chiral ligands, for example, are instrumental in asymmetric catalysis for producing specific enantiomers of a chiral molecule, a process vital in pharmaceutical synthesis. slideshare.net

Promoters, which may not be catalytic themselves, are added to the system to improve its performance. In Ziegler-type catalysts used for polymerization, chlorine-containing promoters are often used in conjunction with a vanadium precatalyst and an organoaluminum cocatalyst. mdpi.com

| Ligand Property | Effect on Catalyst System | Example Principle |

|---|---|---|

| Steric Hindrance | Affects the spatial environment around the metal center, influencing substrate approach and selectivity. | Bulky ligands can favor the formation of one stereoisomer over another. |

| Electronic Nature (Electron-Donating/Withdrawing) | Modifies the electron density at the metal center, affecting its reactivity and the stability of intermediates. mdpi.comnih.gov | Electron-withdrawing ligands can increase the Lewis acidity of the metal, while electron-donating ligands can enhance its nucleophilicity. mdpi.comnih.gov |

| Basicity | Influences reaction rates and can sometimes inhibit catalysis if not properly matched to the system. nih.gov | Highly basic ligands can completely shut down a catalytic reaction. nih.gov |

| Chirality | Enables enantioselective catalysis, producing a single desired enantiomer of a chiral product. slideshare.net | Chiral ferrocenylphosphine ligands are used in asymmetric reactions to achieve high enantioselectivity. nih.gov |

Mechanistic Elucidation of Catalytic Cycles Involving this compound

Identification of Key Intermediates and Rate-Determining Steps

For reactions involving unsaturated aldehydes like this compound, the mechanism often involves the activation of the reactant molecule at a specific site. In the catalytic oxidation of propylene (B89431) to acrolein, a structurally similar process, isotopic tracer studies have shown that the rate-determining step is the formation of an allylic species. osti.gov This occurs through the abstraction of a hydrogen atom from the methyl group of propylene. osti.gov This insight suggests that for reactions involving this compound, the abstraction of a hydrogen from the propyl group to form a similar allylic intermediate is likely a critical and potentially rate-limiting step.

Density functional theory (DFT) calculations have further illuminated the reaction pathways for propylene oxidation on gold catalysts. These studies show that oxygenated species on the catalyst surface, such as hydroperoxyl (OOH*), are crucial for stabilizing the propylene molecule and lowering the energy barrier for its activation. researchgate.net The formation of these oxygenated species and the subsequent cleavage of the C-H bond in the methyl group are key mechanistic features. researchgate.net It is reasonable to infer that similar surface-adsorbed species play a vital role in the catalytic cycles of this compound.

Studies on Catalyst Deactivation and Regeneration Phenomena

Catalyst deactivation, the loss of activity or selectivity over time, is an inevitable issue in industrial catalytic processes. mdpi.com The mechanisms of deactivation are broadly classified as chemical, thermal, and mechanical. mdpi.commdpi.com

Deactivation Mechanisms:

Poisoning: This involves the strong chemisorption of impurities from the feed onto the active sites of the catalyst, rendering them inactive. mdpi.com

Fouling: This is the physical deposition of substances, such as carbon or coke, onto the catalyst surface and within its pores. mdpi.commdpi.com In reactions involving hydrocarbons at high temperatures, coke formation through cracking and condensation reactions is a common cause of deactivation. mdpi.com

Thermal Degradation (Sintering): At high operating temperatures, catalyst crystallites can agglomerate, leading to a loss of active surface area. The support material can also undergo structural changes, such as pore collapse. mdpi.com

Other Mechanisms: These include the formation of volatile compounds that leach the active phase from the support, solid-state reactions between the active phase and the support, and mechanical failure like attrition or crushing of catalyst pellets. mdpi.com

| Mechanism | Description | Primary Cause |

|---|---|---|

| Poisoning | Strong chemisorption of impurities on active sites. mdpi.com | Chemical (impurities in feed) |

| Fouling (Coking) | Physical blockage of surface and pores by deposits. mdpi.commdpi.com | Mechanical/Chemical (side reactions) |

| Thermal Degradation (Sintering) | Loss of active surface area due to crystallite growth or support collapse at high temperatures. mdpi.com | Thermal (high reaction temperatures) |

| Leaching/Vapor Formation | Loss of active material through formation of volatile compounds. mdpi.com | Chemical (reaction with feed components) |

| Attrition/Crushing | Mechanical breakdown of catalyst particles. mdpi.com | Mechanical (stress in reactor) |

Catalyst Regeneration: The goal of regeneration is to restore the catalyst's activity and extend its operational life. The method chosen depends on the deactivation mechanism. mdpi.com

For fouling by coke, a common method is oxidative treatment , where the carbon deposits are burned off in a controlled manner using air or steam at elevated temperatures. mdpi.comgoogle.com

Poisons or foulants can sometimes be removed by washing with solvents, acids, or bases. mdpi.com A novel regeneration method for lead-poisoned catalysts involves a combination of Ethylenediaminetetraacetic acid disodium salt (EDTA-2Na) and sulfuric acid to effectively remove impurities. nih.gov

Sintered metal particles can be redispersed by treating the catalyst in an oxidative atmosphere , sometimes with halogens, followed by reduction. mdpi.com

Supercritical fluids, such as carbon dioxide, offer a low-temperature regeneration method that can remove deactivating compounds without causing thermal damage to the catalyst structure. scirp.org

| Technique | Target Deactivation Mechanism | Description |

|---|---|---|

| Oxidative Treatment | Fouling (coke/carbon) | Controlled combustion of deposits in air/steam at 300-500 °C. mdpi.com |

| Washing/Acid Treatment | Poisoning, Fouling | Use of solvents, acids, or bases to dissolve and remove impurities. mdpi.comnih.gov |

| Redispersion | Sintering | Oxidative treatment to redisperse agglomerated metal particles. mdpi.com |

| Hydrogen Treatment | Poisoning/Oxidation | Contacting the catalyst with a hydrogen-containing gas at high temperatures. google.com |

| Supercritical Fluid Extraction | Fouling | Using supercritical CO₂ to extract deposits at low temperatures, avoiding thermal damage. scirp.org |

Modeling and Simulation of Catalytic Reactors for this compound Processing

The design and optimization of industrial chemical reactors rely heavily on mathematical modeling and simulation. vurup.sk These tools allow engineers to predict reactor performance, analyze the effects of operating conditions, and scale up processes from the laboratory to a commercial scale. wiley.com For processes involving this compound, such as its hydrogenation, reactor modeling is a critical step.

A common approach involves developing a model based on fundamental principles of mass, momentum, and energy conservation. tudelft.nl For instance, the hydrogenation of 2-Ethyl-3-Propylacrolein in a three-phase fixed-bed reactor has been modeled using a set of partial differential equations. ijcce.ac.ir These equations are solved numerically to simulate the reactor's behavior. ijcce.ac.ir Such simulations can be validated by comparing their results with experimental data from laboratory or pilot-scale reactors. wiley.comijcce.ac.ir

Computational Fluid Dynamics (CFD) is a powerful tool used for detailed reactor modeling. tudelft.nl CFD solves the fundamental equations of fluid motion, allowing for the visualization of flow patterns, temperature gradients, and species concentrations within the reactor. youtube.com This detailed insight is crucial for understanding complex gas-solid interactions and optimizing reactor design to avoid issues like hot spots or poor reactant mixing. mdpi.com

Kinetic modeling is another essential component of reactor simulation. wiley.com A kinetic model describes the rates of the various chemical reactions occurring within the reactor. For complex reaction networks, reactants can be grouped into "pseudo-components" to simplify the model while retaining predictive accuracy. vurup.sk

Simulations are used to investigate the impact of various operating parameters on process outcomes, such as conversion and yield. In the case of 2-Ethyl-3-Propylacrolein hydrogenation, simulations showed that increasing temperature, pressure, and hydrogen flow rate all led to an increase in conversion. ijcce.ac.ir

| Operating Parameter | Range Investigated | Effect on Conversion |

|---|---|---|

| Temperature | 130-160 °C | Increasing temperature increases conversion. |

| Pressure | 16-78 psi | Increasing pressure increases conversion. |

| Hydrogen Flow Rate | 150-220 mL/min | Increasing H₂ flow rate increases conversion. |

| Aldehyde Flow Rate | 0.04-0.11 mL/min | No significant effect on process yield. |

By combining detailed physical modeling from CFD with advanced algorithms from artificial intelligence and machine learning (AI/ML), hybrid models can be created. mdpi.com These models can serve as powerful predictive tools for accurately forecasting reactor performance under various conditions, saving significant computational time and resources during the design and optimization phases. mdpi.com

Biological Interactions and Toxicological Mechanisms of 2 Propylacrolein

Metabolic Pathways and Biotransformation of 2-Propylacrolein in Biological Systems

The biotransformation of this compound involves enzymatic pathways aimed at detoxification and subsequent elimination from the body. These pathways are crucial for mitigating the toxic effects of this reactive aldehyde.

The primary route for the detoxification of electrophilic compounds like this compound is through conjugation with endogenous nucleophiles, most notably glutathione (B108866) (GSH). nih.gov This reaction can be catalyzed by Phase II detoxification enzymes known as glutathione S-transferases (GSTs). frontiersin.org The conjugation of this compound with glutathione results in a more water-soluble and less reactive compound that can be more easily excreted.

Evidence for this detoxification pathway comes from in vitro mutagenicity studies. The addition of an S9 mix, which is a supernatant fraction of a liver homogenate containing various metabolic enzymes (including GSTs), significantly reduces the mutagenic activity of this compound. nih.govnih.gov This reduction in mutagenicity is attributed to the detoxification of the aldehyde by nucleophilic components within the S9 mix, such as glutathione. nih.gov This process represents a key defense mechanism against the cellular damage that would otherwise be caused by the unmodified aldehyde. The metabolism of xenobiotics typically occurs in two phases, with Phase I involving oxidation or hydrolysis and Phase II involving conjugation to facilitate elimination. scielo.br

While this compound can be encountered as an industrial chemical, the broader class of α,β-unsaturated aldehydes can also be formed endogenously within biological systems. nih.gov These compounds are generated as byproducts of lipid peroxidation, a process where oxidants like free radicals attack lipids in cell membranes, and during the oxidation of arachidonic acid. nih.gov

Once formed or introduced into the body, the elimination of this compound follows its metabolic transformation. After conjugation with glutathione, the resulting conjugate can be further processed through the mercapturic acid pathway and ultimately excreted in the urine. This represents a major elimination route for many xenobiotics and their metabolites.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Toxicity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that relate the chemical structure of a molecule to its biological activity. researchgate.net For toxicological assessments, these models are instrumental in predicting the potential hazards of chemicals and elucidating their mechanisms of action. researchgate.net

The toxicity of this compound is fundamentally linked to its chemical structure, specifically the presence of a key toxicophore and the influence of a significant structural modifier.

Toxicophore: The primary toxicophore in this compound is the α,β-unsaturated aldehyde functional group. ics-ir.orgresearchgate.net This electrophilic moiety is highly reactive towards biological nucleophiles, such as the thiol groups in cysteine residues of proteins (like glutathione) and amino groups in DNA bases. researchgate.netcore.ac.uknih.gov The reactivity is primarily due to the potential for Michael-type addition, a reaction that underlies the toxicity of many α,β-unsaturated carbonyl compounds. researchgate.netacs.org This reaction can lead to the formation of stable covalent adducts with essential biological macromolecules, disrupting their function and leading to cellular damage. researchgate.net

Structural Modifiers: The key structural feature that modifies the reactivity and toxicological profile of this compound, compared to the parent compound acrolein, is the propyl group attached to the α-carbon. This alkyl substituent influences the molecule's properties in several ways:

Lipophilicity: The presence of the propyl group increases the molecule's lipophilicity (fat-solubility). researchgate.netresearchgate.net This generally enhances its ability to penetrate biological membranes and enter cells, which can lead to increased cellular toxicity. researchgate.netresearchgate.net

Steric Hindrance: The bulky propyl group at the α-position creates steric hindrance around the reactive carbon-carbon double bond. This spatial blocking can reduce the molecule's reactivity towards larger nucleophiles like DNA bases. researchgate.net Consequently, while general cytotoxicity may increase with alkyl chain length due to better cell penetration, specific endpoints like mutagenicity (which depends on DNA adduction) may decrease. researchgate.netresearchgate.net

Electronic Effects: The alkyl group also has a positive inductive effect, which can slightly modulate the electrophilicity of the β-carbon, although this effect is generally considered less significant than steric and lipophilicity factors for this class of compounds. researchgate.net

Studies on a series of 2-alkyl substituted acroleins have shown that while general bacterial toxicity tends to increase with the length of the alkyl substituent, their mutagenic activity is more complex and influenced by the balance between lipophilicity and steric hindrance. researchgate.netresearchgate.net

Table 1: Influence of α-Alkyl Substitution on the Properties and Toxicity of Acroleins

| Compound | Alkyl Substituent | Relative Lipophilicity | Relative Steric Hindrance | Observed Bacterial Toxicity researchgate.netresearchgate.net | Observed Mutagenicity researchgate.netresearchgate.net |

|---|---|---|---|---|---|

| Acrolein | -H | Low | Low | Base | High |

| 2-Methylacrolein | -CH₃ | Increased | Increased | Increased | Variable/Decreased |

| 2-Ethylacrolein | -CH₂CH₃ | Further Increased | Further Increased | Further Increased | Variable/Decreased |

| This compound | -CH₂CH₂CH₃ | High | High | High | Variable/Decreased |

QSAR models provide a framework for predicting the toxicity of chemicals based on their physicochemical properties. For aldehydes, these models often incorporate descriptors such as the logarithm of the octanol-water partition coefficient (log Kow) to represent hydrophobicity and electronic parameters (like orbital energies or superdelocalizability) to quantify chemical reactivity. oup.comnih.gov

Generic interspecies QSAR models have been developed for the aquatic toxicity of a wide range of aldehydes, demonstrating that toxicity can often be predicted by a combination of hydrophobicity and a measure of reactivity. oup.comnih.govoup.com These models establish that as hydrophobicity increases, less of the chemical is needed in the external environment to achieve a critical concentration within the organism, thus increasing toxicity.

While specific, validated QSAR models exclusively for this compound are not extensively detailed in public literature, its toxicological properties can be estimated using broader category-based models for α,β-unsaturated aldehydes. europa.eu For instance, some in silico models for carcinogenicity prediction, which rely on identifying structural alerts, have classified this compound as non-carcinogenic, likely due to the absence of well-defined structural alerts for carcinogenicity beyond its basic aldehyde function, which is subject to the modifying effects of the propyl group.

Table 2: Key Descriptors in QSAR Models for Aldehyde Toxicity

| Descriptor Type | Specific Descriptor Example | Property Represented | Relevance to this compound Toxicity Prediction |

|---|---|---|---|

| Hydrophobicity | log Kow (Octanol-Water Partition Coefficient) | Tendency to partition into fatty tissues; membrane permeability. | The propyl group increases log Kow, suggesting higher bioavailability and potential for baseline narcosis toxicity. oup.com |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electrophilicity; susceptibility to nucleophilic attack. | Quantifies the reactivity of the α,β-unsaturated aldehyde system, a key driver of reaction-based toxicity. europa.eu |

| Steric/Topological | Molar Refractivity | Molecular volume and polarizability. | Can account for steric hindrance effects of the propyl group that may limit binding to biological targets. europa.eu |

Toxicogenomic and Systems Biology Approaches to this compound Effects

Toxicogenomics applies genomic, transcriptomic, and proteomic technologies to understand the mechanisms of toxicity. nih.gov This approach provides a global view of the cellular and molecular responses to chemical exposure.

Specific transcriptomic (analysis of gene expression) or proteomic (analysis of protein expression) studies focused exclusively on this compound are not widely available in the published literature. However, insights can be drawn from studies on closely related α,β-unsaturated aldehydes, which are expected to trigger similar cellular response pathways.

Toxicogenomic studies on compounds like acrolein suggest that their effects are not primarily mediated by a genotoxic mode of action, but rather through other mechanisms. researchgate.net The cellular responses indicated by these broader studies include the perturbation of:

Calcium Signaling: Disruption of intracellular calcium homeostasis. researchgate.net

Cytoskeletal Functions: Alterations in the structure and function of the cellular cytoskeleton. researchgate.net

Oxidative Stress Response: Upregulation of genes and proteins involved in combating oxidative stress, such as those related to glutathione metabolism (e.g., glutathione S-transferases) and antioxidant enzymes. nih.gov This is a direct consequence of the depletion of cellular antioxidants like glutathione by the reactive aldehyde. industrialchemicals.gov.au

It is anticipated that exposure to this compound would induce a similar profile of changes in gene and protein expression, reflecting a primary response to covalent binding with proteins and the subsequent induction of oxidative stress, rather than direct, widespread DNA damage leading to a classical genotoxic response.

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a Molecular Initiating Event (MIE) to an adverse outcome (AO) at the organism or population level through a series of measurable key events (KEs). researchgate.netjacvam.jp For this compound, a putative AOP can be constructed based on its known chemistry and the established toxicology of α,β-unsaturated aldehydes.

Molecular Initiating Event (MIE): The MIE is the covalent modification of biological macromolecules via Michael addition. researchgate.net The electrophilic α,β-unsaturated aldehyde structure of this compound allows it to react readily with soft nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH). core.ac.uknih.gov

Key Events (KEs):

Depletion of Cellular Glutathione: The conjugation of this compound with GSH, which can occur spontaneously or be catalyzed by Glutathione S-transferases (GSTs), is a primary detoxification pathway. industrialchemicals.gov.au However, exposure to high concentrations can overwhelm this system, leading to significant depletion of the cellular GSH pool. industrialchemicals.gov.au

Increased Oxidative Stress: GSH is a critical cellular antioxidant. Its depletion impairs the cell's ability to manage reactive oxygen species (ROS), leading to a state of oxidative stress. nih.govaopwiki.org

Covalent Protein Binding and Dysfunction: Following or in parallel with GSH depletion, this compound can bind to cysteine residues on a wide range of proteins, leading to the formation of protein adducts. nih.gov This can result in enzyme inhibition, disruption of cytoskeletal integrity, and impaired mitochondrial function. researchgate.netindustrialchemicals.gov.au

DNA Adduct Formation: Although potentially limited by the steric hindrance of the propyl group, this compound can also form adducts with DNA, such as 1,N2-propanodeoxyguanosine. researchgate.netresearchgate.net

Adverse Outcome (AO): The culmination of these key events can lead to various adverse outcomes at the cellular and organismal level, including cytotoxicity (cell death via apoptosis or necrosis) and, potentially, mutagenicity. industrialchemicals.gov.au

Table 3: Putative Adverse Outcome Pathway for this compound

| AOP Component | Description for this compound | Supporting Evidence |

|---|---|---|

| Molecular Initiating Event (MIE) | Covalent binding to nucleophilic groups (e.g., thiols) on proteins and other macromolecules via Michael addition. | Known reactivity of α,β-unsaturated aldehydes. researchgate.netcore.ac.uknih.gov |

| Key Event 1 | Depletion of intracellular glutathione (GSH). | Primary detoxification pathway for α,β-unsaturated aldehydes. industrialchemicals.gov.au |

| Key Event 2 | Induction of oxidative stress. | Consequence of GSH depletion. nih.gov |

| Key Event 3 | Protein carbonylation and dysfunction (e.g., enzyme inhibition, cytoskeletal disruption). | Observed for related aldehydes; leads to loss of cellular function. researchgate.netnih.govindustrialchemicals.gov.au |

| Key Event 4 | Formation of DNA adducts. | Demonstrated for other alkylacroleins. researchgate.netresearchgate.net |

| Adverse Outcome (AO) | Cytotoxicity, potential for mutagenicity, organ toxicity (e.g., liver). | Expected outcome from widespread cellular damage and DNA modification. industrialchemicals.gov.au |

Environmental Fate and Remediation Research of 2 Propylacrolein

Sources and Environmental Pathways of 2-Propylacrolein Release

Specific data on the large-scale industrial production and release of this compound are not extensively documented in public literature. However, its sources can be inferred from its chemical nature and documented uses in laboratory and industrial contexts.

Industrial Byproducts and Chemical Synthesis: Alpha,beta-unsaturated aldehydes, the chemical class to which this compound belongs, can be formed as byproducts in various industrial processes, such as polyester (B1180765) manufacturing. researchgate.net Wastewaters from these plants can contain a variety of acrolein congeners, which may include this compound depending on the specific reactants and conditions. researchgate.net

The compound is also used in chemical synthesis. For instance, it has been utilized as a hydrogen acceptor in catalytic transfer hydrogenation reactions. mdpi.com It also serves as a reactant in photocatalyzed cycloaddition reactions for synthesizing pyrazoles, where it acts as a synthetic equivalent of an alkyne. acs.org Releases into the environment could potentially occur from facilities where it is used or synthesized.

Combustion Products: When heated to decomposition, this compound is known to emit acrid smoke and irritating vapors, indicating its potential formation and release during the combustion or thermal degradation of materials containing it or its precursors. lookchem.com

Environmental Transformation and Degradation Processes

Once released, this compound is subject to various transformation and degradation processes that determine its persistence and fate in the environment. These can be broadly categorized as abiotic (non-biological) and biotic (biological) mechanisms.

While specific experimental data on the hydrolysis of this compound is limited, its structural features provide insight into its likely abiotic fate.

Atmospheric Oxidation: In the atmosphere, α,β-unsaturated carbonyl compounds are removed through reactions with oxidants such as hydroxyl (OH) radicals, nitrate (B79036) (NO₃) radicals, and ozone (O₃). rsc.org Oxidation by OH radicals is expected to be the dominant degradation pathway during the daytime, while reactions with nitrate radicals and ozone can be significant during both day and night. rsc.org The reactivity is influenced by the substitution pattern on the carbon-carbon double bond. rsc.org

Aqueous Photolysis: In aquatic environments, direct photolysis can be a significant degradation pathway for α,β-unsaturated carbonyls. copernicus.org The presence of the α,β-double bond adjacent to the carbonyl group generally decreases the photolytic lifetime by approximately an order of magnitude compared to the corresponding saturated aldehydes. copernicus.org This suggests that sunlight-induced degradation in surface waters could be a relevant removal mechanism for this compound.

The biological degradation of this compound is a key process in its removal from contaminated water and soil, particularly in engineered systems like wastewater treatment plants.

Microbial Metabolism: Microorganisms in activated sludge and natural ecosystems can metabolize organic compounds. However, α,β-unsaturated aldehydes are known for their high toxicity, which can inhibit the activity of the microbial populations responsible for degradation. researchgate.netresearchgate.net Studies on other alkylacroleins have shown that toxicity tends to increase with the length of the alkyl substituent, which is attributed to increased lipophilicity allowing for greater penetration into bacterial cells. researchgate.net This suggests that this compound may exhibit significant toxicity to the microorganisms in wastewater treatment systems. researchgate.netresearchgate.netepa.gov

Environmental Transport and Partitioning Studies of this compound

The transport and partitioning of this compound between air, water, soil, and sediment are governed by its physicochemical properties. While specific experimental transport studies are scarce, its behavior can be predicted from these properties.

The octanol-water partition coefficient (LogP or Log Kₒw) is a key parameter used to estimate a chemical's tendency to partition into organic matter. A LogP of 1.54 has been reported for this compound, suggesting a moderate tendency to sorb to soil organic carbon and bioconcentrate in organisms. lookchem.com Chemicals with low to moderate LogP values are generally expected to have some mobility in soil and aquatic systems. However, sorption is also influenced by other factors like soil composition and pH. epa.govconicet.gov.ar

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1070-13-9 | lookchem.com |

| Molecular Formula | C₆H₁₀O | lookchem.com |

| Molecular Weight | 98.14 g/mol | lookchem.com |

| Boiling Point | 133.3 °C at 760 mmHg | lookchem.com |

| Density | 0.819 g/cm³ | lookchem.com |

| Flash Point | 29.1 °C | lookchem.com |

| LogP (Octanol-Water Partition Coefficient) | 1.54 | lookchem.com |

Development of Advanced Remediation Technologies for this compound Contamination

There are no remediation technologies developed specifically for this compound contamination reported in the reviewed literature. However, several advanced technologies are effective for treating water contaminated with a broad range of recalcitrant and toxic organic compounds, including unsaturated aldehydes.

Advanced Oxidation Processes (AOPs): AOPs are a suite of technologies characterized by the generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide array of organic pollutants. mdpi.commdpi.com These processes are considered highly effective for degrading persistent organic compounds. scirp.org Common AOPs include:

Ozonation (O₃), particularly in combination with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂). mdpi.comscirp.org

UV/H₂O₂ processes. mdpi.com

Fenton and photo-Fenton processes, which use iron salts and hydrogen peroxide to generate hydroxyl radicals. mdpi.com AOPs can mineralize organic compounds to carbon dioxide and water, or transform them into less toxic, more biodegradable intermediates. mdpi.com

Electrocoagulation: This technology uses an electric current to introduce coagulants into the water, typically by dissolving iron or aluminum electrodes. It has proven effective in removing both phenol (B47542) and general aldehyde contaminants from resin industry effluent, achieving removal efficiencies of up to 95% for aldehydes under optimal conditions. iwaponline.com

Sorption: Sorption onto materials like granular activated carbon (GAC) is a widely used technology for removing organic contaminants from water. itrcweb.org Given this compound's moderate LogP value, GAC could be an effective method for its removal, although its performance would need to be verified experimentally.

Table 2: Overview of Potentially Applicable Remediation Technologies

| Technology | Principle | Applicability for Unsaturated Aldehydes | Reference(s) |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals (•OH) to chemically oxidize contaminants. | High. Effective for a wide range of reactive and unsaturated organic compounds. | mdpi.commdpi.comscirp.org |

| Electrocoagulation | Use of electric current with sacrificial anodes (e.g., Fe, Al) to generate coagulants in-situ, removing pollutants by coagulation and precipitation. | Demonstrated effectiveness for general aldehyde removal from industrial wastewater. | iwaponline.com |

| Sorption (e.g., GAC) | Physical adsorption of organic molecules onto the surface of a porous medium like activated carbon. | Potentially effective due to moderate hydrophobicity (LogP), but requires specific testing. | itrcweb.org |

Advanced Analytical Methodologies for 2 Propylacrolein

Chromatographic Techniques for Separation and Quantification (e.g., GC/MS, LC-MS)

Chromatography is a cornerstone for the separation and quantification of volatile and semi-volatile organic compounds like 2-propylacrolein from complex mixtures. researchgate.netfrontiersin.orgnih.gov The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the sample matrix, the required sensitivity, and the volatility of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for analyzing volatile compounds. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. researchgate.netnih.gov The separated components then enter the mass spectrometer, which provides mass information for identification and quantification.

GC-MS analysis has been successfully used to identify related compounds, such as ethyl-3-propylacrolein, in complex samples like herbal remedies. chromatographyonline.com For this compound, a typical GC-MS method would involve a non-polar or mid-polar capillary column (e.g., 5% phenyl-dimethylpolysiloxane) and a temperature-programmed oven to ensure efficient separation from other components. researchgate.net Electron ionization (EI) is a common ionization method that generates a reproducible fragmentation pattern, or "fingerprint," of the molecule, aiding in its structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for less volatile or thermally labile compounds and can be adapted for this compound analysis, especially after derivatization. nih.govmeasurlabs.com High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. frontiersin.orgsielc.com

A specific HPLC method for this compound utilizes a reverse-phase (RP) C18 column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com Coupling the LC system to a mass spectrometer allows for highly sensitive and selective detection. LC-MS/MS, or tandem mass spectrometry, further enhances specificity by monitoring a specific fragmentation transition of the parent ion, which is invaluable for quantification in complex matrices. nih.gov

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Key Advantages for this compound |

| GC-MS | 5% Phenyl-dimethylpolysiloxane | Helium | Mass Spectrometer (MS) | High resolution for volatile compounds, provides structural information via fragmentation. researchgate.net |

| LC-MS | C18 Reverse-Phase | Acetonitrile/Water with Formic Acid | Mass Spectrometer (MS) | Suitable for direct analysis or derivatized samples, high sensitivity and specificity. nih.govsielc.com |

Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation and purity assessment of synthesized or isolated this compound. uib.nojchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. jchps.comnptel.ac.in It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would reveal key structural features:

¹H NMR: Would show distinct signals for the aldehydic proton, the vinylic protons on the C=C double bond, and the protons of the propyl group, with specific chemical shifts and coupling patterns confirming their connectivity.

¹³C NMR: Would identify the carbonyl carbon, the two sp² carbons of the double bond, and the three sp³ carbons of the propyl chain, each at a characteristic chemical shift.

While experimental spectra for this compound are not widely published, predictive tools and data from related compounds are used for structural verification. thegoodscentscompany.com

Mass Spectrometry (MS):

As a standalone technique or coupled with chromatography, MS is crucial for determining the molecular weight and elemental composition of this compound. ox.ac.uk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₆H₁₀O). nptel.ac.in The fragmentation pattern obtained from MS provides structural information that complements NMR data. For this compound, key fragments would likely result from the loss of the aldehyde group (CHO) and cleavage within the propyl chain.

| Spectroscopic Data | Predicted Information for this compound (C₆H₁₀O) |

| Molecular Weight | 98.14 g/mol nih.gov |

| Exact Mass | 98.07316 Da nih.gov |

| ¹H NMR | Signals corresponding to aldehydic, vinylic, and aliphatic protons. |

| ¹³C NMR | Signals for carbonyl, alkene, and alkyl carbons. |

| Key MS Fragments | Fragments corresponding to loss of CHO, C₂H₅, and other alkyl fragments. |

Innovative Derivatization Strategies for Enhanced Detection and Specificity

Chemical derivatization is a strategy used to improve the analytical properties of a target compound. jfda-online.com For this compound, which is a carbonyl compound, derivatization can enhance its detectability in both GC-MS and LC-MS by increasing its volatility, improving chromatographic behavior, or introducing a readily ionizable tag. jfda-online.comosti.gov

A widely used derivatization agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH). thermofisher.com The reaction of this compound with DNPH forms a stable 2,4-dinitrophenylhydrazone derivative. This derivative has several advantages:

It is less volatile and more stable than the parent aldehyde.

It possesses a strong chromophore, making it highly suitable for UV detection in HPLC.

The derivative can be readily analyzed by LC-MS, often with enhanced ionization efficiency in negative ion mode, leading to lower detection limits. thermofisher.com

The general procedure involves the simultaneous extraction and derivatization of the sample, followed by a cleanup step, often using solid-phase extraction (SPE), before LC-MS analysis. thermofisher.com Other derivatization strategies for carbonyls may involve reagents like pentafluorobenzyl hydroxylamine (B1172632) (PFBHA) for GC-MS with electron capture detection (ECD) or other hydrazine-based reagents for LC-MS. nih.gov

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Advantage |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehyde) | 2,4-Dinitrophenylhydrazone | Enhanced stability and detection for LC-UV and LC-MS. thermofisher.com |

| Picolylamine (PA) | Carbonyl (via reductive amination) | Amine derivative | Increased response in positive-ion ESI-MS. nih.gov |

| 4-Hydroxy-3-methoxycinnamaldehyde (CA) | Primary Amines (if converted) | Schiff Base | Improved sensitivity and specificity in MALDI-IMS. nih.gov |

Development of High-Throughput and In-Situ Monitoring Techniques for this compound

In industrial settings, the ability to monitor chemical reactions in real-time (in-situ) and analyze large numbers of samples efficiently (high-throughput) is critical for process optimization and quality control. bam.deasnt.org

High-Throughput Screening:

High-throughput screening (HTS) methodologies, while not specifically detailed for this compound, are being developed for the rapid analysis of large numbers of chemical compounds. researchgate.net These systems often involve automated sample preparation, rapid chromatographic methods (such as Ultra-High-Performance Liquid Chromatography, UPLC), and fast detection systems. sielc.com For this compound, developing HTS methods could be valuable for screening reaction conditions, catalysts, or in toxicological studies. researchgate.netupatras.gr

In-Situ Monitoring Techniques:

In-situ monitoring allows for the real-time tracking of reactants, intermediates, and products directly within a reaction vessel, eliminating the need for sample extraction. spectroscopyonline.com Spectroscopic techniques are well-suited for this purpose.

In-situ Infrared (IR) or Raman Spectroscopy: These techniques can monitor the disappearance of reactant functional groups and the appearance of the α,β-unsaturated aldehyde signature of this compound.

Process Mass Spectrometry: Can be used to monitor the gas phase of a reaction, tracking volatile components over time.

While the specific application of these techniques to this compound production is not extensively documented, the principles are widely applied in chemical process monitoring. bam.degeorgiasouthern.edu The development of such methods for this compound could lead to significant improvements in process control, efficiency, and safety.

Industrial and Emerging Applications of 2 Propylacrolein

Role as a Strategic Intermediate in Chemical Synthesis

The industrial value of 2-propylacrolein is intrinsically linked to its function as an intermediate in the synthesis of high-value chemical products. The compound's reactivity, stemming from its aldehyde and alkene functional groups, allows for its conversion into a variety of downstream derivatives.

Production of 2-Ethylhexanol and its Derivatives

The most significant industrial application of this compound is as an intermediate in the production of 2-ethylhexanol (2-EH). The manufacturing process typically involves the aldol (B89426) condensation of n-butyraldehyde to form 2-ethyl-2-hexenal (B1232207), an isomer of this compound. This is followed by the hydrogenation of 2-ethyl-2-hexenal to yield 2-ethylhexanol. researchgate.netiranpetroleum.co The global production of 2-ethylhexanol is substantial, estimated at over 2 million tonnes annually, highlighting the industrial importance of this synthetic route. fortunebusinessinsights.com

2-Ethylhexanol itself is a precursor to a range of derivatives with diverse applications. A major derivative is 2-ethylhexyl acrylate, which is utilized as a monomer in the production of acrylic resins for latex paints and pressure-sensitive adhesives. chemicalmarketanalytics.com Another key derivative is 2-ethylhexyl nitrate (B79036), which serves as a cetane improver in diesel fuel, enhancing combustion efficiency and reducing emissions. fortunebusinessinsights.com

Synthesis of Plasticizers (e.g., Dioctyl Phthalate)

A primary driver for the large-scale production of 2-ethylhexanol, and consequently the consumption of its precursor this compound, is the synthesis of plasticizers. Plasticizers are additives that increase the flexibility and durability of plastics, with polyvinyl chloride (PVC) being a major consumer. Approximately 70% of the global 2-ethylhexanol output is directed towards the production of plasticizers. chemicalmarketanalytics.com

One of the most common plasticizers derived from 2-ethylhexanol is bis(2-ethylhexyl) phthalate (B1215562), also known as dioctyl phthalate (DOP). wikipedia.org The synthesis involves the esterification of phthalic anhydride (B1165640) with 2-ethylhexanol. The widespread use of DOP in applications ranging from construction materials and automotive components to consumer goods underscores the critical role of this compound in the plastics industry. fortunebusinessinsights.com

Precursor for Coatings, Adhesives, and Specialty Chemicals

Beyond plasticizers, this compound, through its conversion to 2-ethylhexanol, is a precursor for a variety of coatings, adhesives, and specialty chemicals. atamanchemicals.com 2-Ethylhexanol is used as a low-volatility solvent in the formulation of paints, lacquers, and other coatings. wikipedia.orgatamanchemicals.com Its derivatives, such as 2-ethylhexyl acrylate, are fundamental monomers for acrylic-based coatings and adhesives. chemicalmarketanalytics.com

Furthermore, 2-ethylhexanol is a key ingredient in the synthesis of specialty chemicals, including lubricants, surfactants, and agrochemicals. fortunebusinessinsights.comatamanchemicals.com For instance, it is used in the production of zinc di-2-ethylhexyl dithiophosphate, an important additive in lubricating oils. chemicalmarketanalytics.com In the agricultural sector, 2-ethylhexanol is utilized in the formulation of herbicides and pesticides to enhance their effectiveness. fortunebusinessinsights.com The reaction of 2-ethylhexanol with epichlorohydrin (B41342) and sodium hydroxide (B78521) produces 2-ethylhexyl glycidyl (B131873) ether, which is employed as a reactive diluent in epoxy coatings, adhesives, and sealants. iranpetroleum.cowikipedia.org

Research into Sustainable Production of this compound-Derived Chemicals (e.g., from Biomass)

In response to growing environmental concerns and the need to transition away from fossil fuel-based feedstocks, research is actively exploring the production of this compound-derived chemicals from renewable resources. The focus is on utilizing biomass as a starting material to create "bio-based" versions of these essential chemicals.

A key area of investigation is the sustainable production of propylene (B89431), a primary feedstock for the synthesis of n-butyraldehyde, which is the precursor to this compound. researchgate.net Recent advancements have demonstrated the potential of converting glycerol (B35011), a byproduct of biodiesel production, into bio-based propylene. iranpetroleum.co This involves the development of novel catalysts that can efficiently and selectively convert glycerol derivatives, such as allyl alcohol, into propylene. iranpetroleum.co While the direct synthesis of this compound from biomass is still an area of ongoing research, the development of bio-based routes to its precursors represents a significant step towards a more sustainable chemical industry.

The broader field of bio-based polymer synthesis is also rapidly advancing, with researchers exploring various methods to convert biomass into monomers for polymerization. colab.wswhiterose.ac.uk This includes the use of vegetable oils and lignin (B12514952) to create precursors for polyurethanes, polycarbonates, and epoxy thermosets. lcpo.fr These developments could pave the way for the production of bio-based plasticizers and coatings, further reducing the reliance on petrochemical sources for this compound-derived products.

Optimization of Industrial Processes for this compound Manufacturing and Utilization

The efficiency and cost-effectiveness of this compound manufacturing and its subsequent conversion to downstream products are critical for industrial competitiveness. Therefore, significant research and development efforts are focused on optimizing these processes.

Reactor Design and Operational Parameter Optimization

A key area of process optimization is the design and operation of the reactors used in the synthesis of this compound and its derivatives. For the aldol condensation of n-butyraldehyde to produce 2-ethyl-2-hexenal, both biphasic stirred tank reactors and fixed-bed reactors are employed. researchgate.netgoogle.com Research has focused on developing highly active and selective catalysts for this reaction, such as solid solutions of magnesium oxide and aluminum oxide, which can achieve high yields of 2-ethyl-2-hexenal in a continuous liquid-phase process. google.com

The subsequent hydrogenation of 2-ethyl-2-hexenal to 2-ethylhexanol is another critical step where reactor design and operational parameters play a crucial role. This process is often carried out in a three-phase fixed-bed reactor. mdpi.com Studies have shown that optimizing operational parameters such as temperature, pressure, and the flow rate of hydrogen can significantly impact the conversion of 2-ethyl-2-hexenal and the yield of 2-ethylhexanol. mdpi.com For instance, increasing the temperature and pressure generally leads to a higher conversion rate. mdpi.com The development of advanced reactor models and simulations allows for a better understanding of the reaction kinetics and mass transfer phenomena, enabling further optimization of reactor performance. researchgate.netmdpi.com

Yield and Selectivity Enhancement Strategies